molecular formula C8H14N2 B1315923 1-Ethylpiperidine-4-carbonitrile CAS No. 88654-16-4

1-Ethylpiperidine-4-carbonitrile

Cat. No.: B1315923
CAS No.: 88654-16-4
M. Wt: 138.21 g/mol
InChI Key: KVORHMHIZDZPCJ-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-4-carbonitrile (CAS: 88654-16-4) is a tertiary amine featuring a piperidine ring substituted with an ethyl group at the 1-position and a nitrile (-C≡N) group at the 4-position. Its molecular formula is C₈H₁₄N₂, with a molecular weight of 138.21 g/mol. The nitrile group confers reactivity for further chemical modifications, such as hydrolysis to carboxylic acids or participation in nucleophilic additions.

Properties

IUPAC Name

1-ethylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-10-5-3-8(7-9)4-6-10/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVORHMHIZDZPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574997
Record name 1-Ethylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88654-16-4
Record name 1-Ethylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperidine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time. The final product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethylpiperidine-4-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Compound Name CAS Molecular Formula Functional Groups Molecular Weight (g/mol)
This compound 88654-16-4 C₈H₁₄N₂ Nitrile, tertiary amine 138.21
1-(2-Ethoxyethyl)-4-hydroxypiperidine-4-carbonitrile N/A C₁₀H₁₈N₂O₂ Nitrile, hydroxyl, ether, tertiary amine 198.26
4-(4-Bromophenyl)-1-ethylpiperidine-4-carbonitrile 940285-01-8 C₁₄H₁₇BrN₂ Nitrile, bromophenyl, tertiary amine 293.21
1-(2-Chloroethyl)piperidine-4-carbonitrile 108890-51-3 C₈H₁₃ClN₂ Nitrile, chloroethyl, tertiary amine 172.66
1-Piperidinocyclohexanecarbonitrile 3867-15-0 C₁₂H₂₀N₂ Nitrile, cyclohexane, tertiary amine 192.31

Key Observations :

  • Polarity : Hydroxyl and ether groups (e.g., in C₁₀H₁₈N₂O₂) elevate polarity, improving water solubility compared to the parent compound .
  • Reactivity : Chloroethyl (C₈H₁₃ClN₂) and nitrile groups enable nucleophilic substitution or reduction reactions, expanding synthetic utility .

Physicochemical Properties

Table 2: Physical Properties and Experimental Data

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Notable Spectral Data
This compound Not reported Not reported Likely organic-soluble IR (C≡N): ~2230 cm⁻¹ (estimated)
1-(2-Ethoxyethyl)-4-hydroxypiperidine-4-carbonitrile 75–77 Not reported Soluble in ethyl acetate IR: 3520 cm⁻¹ (O-H), 2232 cm⁻¹ (C≡N)
1-Piperidinocyclohexanecarbonitrile Not reported Not reported Crystalline solid (storage: -20°C) Purity: ≥95%
1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile Not reported Not reported Not reported GHS hazard: Acute toxicity (Category 4)

Key Observations :

  • Thermal Stability : The hydroxyl-containing derivative (C₁₀H₁₈N₂O₂) exhibits a defined melting point (75–77°C), suggesting crystalline stability .
  • Storage Conditions: 1-Piperidinocyclohexanecarbonitrile requires low-temperature storage (-20°C), indicating sensitivity to degradation .

Biological Activity

1-Ethylpiperidine-4-carbonitrile (EPC) is a chemical compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C8H12N2C_8H_{12}N_2 and a molecular weight of 138.21 g/mol. The compound features a piperidine ring with an ethyl group at the nitrogen position and a carbonitrile functional group at the fourth carbon, which contributes to its unique chemical properties and biological interactions.

The biological activity of EPC primarily involves its role as an enzyme inhibitor and receptor modulator . The compound can bind to active sites on enzymes, preventing substrate interactions and thereby modulating enzymatic activity. Additionally, it may interact with various receptors, influencing cellular signaling pathways crucial for therapeutic applications.

Enzyme Inhibition

EPC has been shown to inhibit specific enzymes that are vital in various biochemical pathways. For example, studies indicate that derivatives of EPC can effectively inhibit enzymes involved in inflammation and pain pathways, suggesting potential use in analgesic and anti-inflammatory therapies.

Receptor Interaction

The interaction of EPC with receptors has been studied in the context of neuropsychopharmacology. Research indicates that EPC derivatives may have potential applications in treating neurological disorders such as Alzheimer's disease and psychosis by modulating neurotransmitter receptors.

Biological Activity Studies

This compound has been evaluated for its biological activities across various domains:

Angiogenesis

EPC derivatives have been assessed for their effects on angiogenesis , the formation of new blood vessels, which is critical in wound healing and cancer progression. In vitro studies using tube formation assays have demonstrated that these derivatives can either promote or inhibit angiogenesis depending on their concentration and specific structure.

Antimicrobial Activity

Research has shown that EPC derivatives exhibit potent antimicrobial and antifungal activities . These findings suggest their potential as new agents in combating infectious diseases, particularly in the context of increasing antibiotic resistance.

Analgesic and Anti-inflammatory Properties

Studies utilizing animal pain models have indicated that EPC derivatives possess significant analgesic properties. In vitro assays measuring cytokine levels have confirmed their effectiveness in reducing inflammation, highlighting their therapeutic potential for pain management.

Case Studies

Several case studies illustrate the diverse applications of this compound:

Study Focus Findings
Study 1AngiogenesisEPC derivatives showed variable effects on endothelial cell proliferation; some promoted while others inhibited tube formation.
Study 2Antimicrobial ActivityDerivatives demonstrated significant inhibition against various bacterial strains, indicating potential for new antimicrobial therapies.
Study 3NeuropharmacologyEPC was found to interact with neurotransmitter receptors, suggesting its role in modulating cognitive functions relevant to Alzheimer's treatment.

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